molecular formula C9H11BrO2S B1287640 1-Bromo-4-(propylsulfonyl)benzene CAS No. 223557-20-8

1-Bromo-4-(propylsulfonyl)benzene

Cat. No. B1287640
Key on ui cas rn: 223557-20-8
M. Wt: 263.15 g/mol
InChI Key: ILRRBENNUDNIJR-UHFFFAOYSA-N
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Patent
US07666871B2

Procedure details

Add oxone (potassium mono persulfate, 15.03 g, 24.4 mmol) in one portion to a cold (0° C.) stirred solution of 1-bromo-4-propylsulfanyl-benzene (1.881 g, 8.14 mmol) in THF (20 mL), methanol (10 mL), and water (10 mL) and slowly warm to room temperature overnight. Remove the solvents under reduced pressure and add dichloromethane and water to the residue. Separate the layers, extract the aqueous layer twice with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography (SiO2, elute 0% to 30% EtOAc/hexanes) to yield 1.96 g of the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.80 (d, J=9.2 Hz, 2H), 7.74 (d, J=8.8 Hz, 2H), 3.06-3.11 (m, 2H), 1.72-1.83 (m, 2H), 1.04 (dd, J=7.2, 7.2 Hz, 3H).
Name
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
1.881 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]OS([O-])=O.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH2:15][CH2:16][CH3:17])=[CH:10][CH:9]=1.[OH2:18]>C1COCC1.CO>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([S:14]([CH2:15][CH2:16][CH3:17])(=[O:1])=[O:18])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.03 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Two
Name
Quantity
1.881 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SCCC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvents under reduced pressure
ADDITION
Type
ADDITION
Details
add dichloromethane and water to the residue
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer twice with dichloromethane
WASH
Type
WASH
Details
wash the organic layer with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
WASH
Type
WASH
Details
by flash chromatography (SiO2, elute 0% to 30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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